1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C19H24N2OS2 and its molecular weight is 360.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Efficient Synthesis of PPAR Agonists
Researchers have developed an efficient synthesis method for potent PPAR pan agonists, highlighting the significance of precise chemical synthesis techniques in creating compounds with potential therapeutic applications. This method includes a regioselective carbon-sulfur bond formation, showcasing the complex chemistry involved in producing biologically active molecules (Guo et al., 2006).
Structural Characterization of Biologically Active Derivatives
Studies have also focused on the synthesis and crystal structure analysis of biologically active derivatives of 1,2,4-triazoles. Such work is crucial for understanding the molecular interactions and structural features that contribute to the biological activities of these compounds (Shukla et al., 2017).
Biological Activities
Antitrypanosomal Activity
Novel amide and urea derivatives of thiazol-2-ethylamines were synthesized and tested for their activity against Trypanosoma brucei, the pathogen responsible for human African trypanosomiasis. This research illustrates the potential of structurally complex compounds in treating neglected tropical diseases (Patrick et al., 2016).
Discovery of Antimycobacterial Compounds
A study described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluated for their activity against Mycobacterium tuberculosis. Such discoveries are pivotal in the ongoing fight against tuberculosis, particularly in the context of multidrug-resistant strains (Kumar et al., 2008).
Antimicrobial Phenylpropanoids
Research on phenylpropanoids from Piper sarmentosum has revealed compounds with antimicrobial activity, underscoring the importance of natural product research in discovering new antimicrobials (Masuda et al., 1991).
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS2/c1-15-13-23-19(20-15)24-14-17-9-11-21(12-10-17)18(22)8-7-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFUYNJPQYHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.